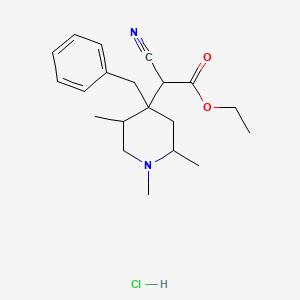![molecular formula C18H10BrClF3NO B5219224 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. Therefore, BCTC has been studied extensively for its potential use in the treatment of pain and inflammation.
Wirkmechanismus
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide acts as a selective antagonist for TRPV1 by binding to the channel and preventing its activation by various stimuli, such as heat, capsaicin, and protons. This blockade of TRPV1 activation leads to a reduction in pain, heat, and inflammation sensation.
Biochemical and Physiological Effects:
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been shown to effectively block TRPV1 activation in various animal models, leading to a reduction in pain and inflammation. Additionally, 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been shown to have no significant effects on other ion channels, making it a selective antagonist for TRPV1. 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has also been shown to have a low toxicity profile, making it a promising candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. Additionally, 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of using 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide. One potential direction is the development of new pain medications that specifically target TRPV1 using 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide as a lead compound. Additionally, 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide could be used as a tool in the study of TRPV1 function and regulation. Further studies could also investigate the potential use of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide in the treatment of other conditions, such as inflammation and cancer.
Synthesemethoden
The synthesis of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-4-trifluoromethyl aniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then purified through recrystallization to obtain 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide in high purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been extensively studied for its potential use as a selective antagonist for TRPV1. TRPV1 is involved in the sensation of pain, heat, and inflammation, making it a potential target for the treatment of various pain-related conditions. 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been shown to effectively block TRPV1 activation in vitro and in vivo, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-8-7-10(9-15(16)20)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHDIOBFSXQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5219161.png)


![1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
![3-butoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5219187.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)